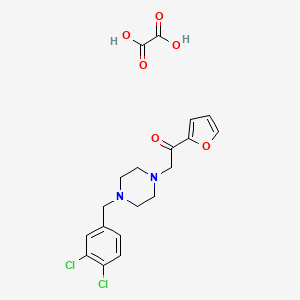

2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Description

This compound features a piperazine core substituted with a 3,4-dichlorobenzyl group, connected via an ethanone linker to a furan-2-yl moiety, and is stabilized as an oxalate salt. The oxalate counterion improves solubility and crystallinity, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEWFGLQIHLPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dichlorobenzyl group and a furan moiety, which are known to influence its biological activity. The oxalate salt form enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine can possess significant antibacterial and antifungal properties. The presence of the furan ring may enhance these effects through various mechanisms, including disruption of cell membranes and interference with metabolic pathways.

- Antidepressant Effects : Piperazine derivatives are often studied for their neuropharmacological effects. Preliminary studies suggest that this compound may exhibit antidepressant-like activity, potentially through serotonin receptor modulation.

- Anticancer Potential : Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines, indicating potential for further investigation into its efficacy against various cancers.

Data Table: Biological Activities

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various piperazine derivatives, This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Case Study 2: Antidepressant Effects

A behavioral study in rodents indicated that administration of the compound resulted in reduced depressive-like behaviors in forced swim tests. This suggests a potential role in enhancing serotonergic transmission, warranting further exploration into its mechanism of action.

Case Study 3: Anticancer Potential

Research involving human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity against HeLa cells. The study hypothesized that the furan moiety may play a critical role in inducing apoptosis through oxidative stress pathways.

The proposed mechanisms underlying the biological activities include:

- Cell Membrane Disruption : The lipophilic nature of the furan and dichlorobenzyl groups may allow for integration into lipid membranes, leading to increased permeability and eventual cell death.

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) could mediate the observed antidepressant effects.

- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, potentially through oxidative stress mechanisms.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of piperazine, such as the compound , exhibit significant antidepressant properties. The structural modifications involving the furan and dichlorobenzyl groups enhance the pharmacological profile, making them potential candidates for treating depression and anxiety disorders .

Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Studies have shown that piperazine derivatives can inhibit the growth of resistant bacterial strains, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds. The presence of the furan ring and the dichlorobenzyl moiety significantly influences the biological activity of piperazine derivatives. For instance:

| Structural Feature | Impact on Activity |

|---|---|

| Furan Ring | Enhances lipophilicity and membrane permeability |

| Dichlorobenzyl Group | Increases binding affinity to target receptors |

| Piperazine Core | Essential for pharmacological activity |

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate, revealed that these compounds exhibited significant serotonin reuptake inhibition, akin to established antidepressants like fluoxetine. The results indicated a dose-dependent response in animal models, suggesting potential for further clinical development .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antibacterial activity that warrants further investigation into its mechanism of action and potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the benzyl group, the ketone-linked heterocycle, and counterion presence. A comparative analysis is summarized below:

Key Observations :

- Substituent Position : The 3,4-dichloro configuration in the target compound may enhance receptor binding compared to 2,3-dichloro () due to optimized steric and electronic effects .

- Counterion Impact : The oxalate salt improves aqueous solubility compared to free-base analogs, likely enhancing bioavailability .

Antipsychotic Potential ():

- Analogs with 2-methoxyphenyl or 2,3-dichlorophenyl substituents exhibit anti-dopaminergic and anti-serotonergic activity. The 2,3-dichloro derivative shows reduced catalepsy induction, suggesting a favorable safety profile .

- The target compound’s 3,4-dichlorobenzyl group may further modulate dopamine D2/5-HT2A receptor affinity, though direct data are lacking.

SARS-CoV-2 Mpro Inhibition ():

- Compound 18 (triazole analog) demonstrates inhibitory activity against SARS-CoV-2 Mpro, with LC-HRMS data supporting its stability. The furan group in the target compound may alter protease binding due to divergent electronic properties .

Pharmacokinetic and Physicochemical Properties

- Solubility : Oxalate salt formation improves solubility (target compound) versus free bases (e.g., compounds), which may correlate with better oral absorption .

- QSAR Insights () : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) are critical for anti-dopaminergic activity. The target compound’s furan moiety may lower EA compared to triazole derivatives, influencing potency .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate, and which intermediates require critical monitoring?

Methodological Answer:

A common approach involves reacting 3,4-dichlorobenzyl-substituted piperazine with chloroacetyl chloride derivatives under anhydrous conditions. Key steps:

- Step 1: React 3,4-dichlorobenzylpiperazine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .

- Step 2: Substitute the chloro group with furan-2-yl via nucleophilic acyl substitution.

- Step 3: Form the oxalate salt by reacting the free base with oxalic acid in ethanol .

Critical Intermediates to Monitor:

- Intermediate 1: Chloroacetyl-piperazine derivative (confirm via TLC, Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Intermediate 2: Free base before salt formation (verify purity via HPLC; retention time ~8.2 min with C18 column, acetonitrile/water 70:30) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR:

- ¹H NMR: Confirm piperazine ring protons (δ 2.5–3.5 ppm), furan protons (δ 6.3–7.4 ppm), and dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm).

- ¹³C NMR: Detect carbonyl carbons (δ 165–170 ppm) and oxalate carbons (δ 160–165 ppm) .

- X-ray Crystallography: Refine crystal structure using riding models for H-atoms (C–H = 0.93–0.98 Å; Uiso(H) = 1.2–1.5 Ueq(C)). Validate bond lengths and angles against similar piperazine derivatives .

Advanced: What strategies improve oxalate salt yield during purification, and how are by-products characterized?

Methodological Answer:

Optimization Strategies:

- Solvent System: Use ethanol/water (4:1) for recrystallization; oxalate salts often precipitate at pH 3–4 .

- Counterion Exchange: Confirm stoichiometry (1:1) via elemental analysis; target <5% free base residual.

By-Product Analysis:

- LC-MS: Identify unreacted starting materials (e.g., m/z 350 for free base) or hydrolyzed products (e.g., m/z 336 for dechlorinated analog).

- TLC Monitoring: Use silica gel plates with UV visualization; spot unreacted chloroacetyl intermediates (Rf ~0.3 in DCM/methanol 9:1) .

Advanced: How should contradictory biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

Contradictions may arise due to pharmacokinetic (PK) variability or metabolite interference. Steps to address:

PK Profiling: Measure plasma half-life and bioavailability in rodent models. If low, consider prodrug modifications (e.g., ester prodrugs for enhanced absorption) .

Metabolite Screening: Use LC-MS/MS to identify active/inactive metabolites. For example, oxidative metabolites of the dichlorobenzyl group may reduce potency .

Assay Replication: Validate in vitro assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Advanced: How can computational modeling predict neurological target binding, and what limitations exist?

Methodological Answer:

Approaches:

- Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2/D3 receptors (common targets for piperazines). Key parameters:

- Grid box centered on binding pocket (coordinates x=15, y=10, z=20).

- Prioritize hydrogen bonds with Asp110 (D2) and hydrophobic interactions with dichlorobenzyl .

- Limitations:

- Overestimates binding if oxalate counterion is excluded.

- Fails to account for solvation effects in vivo. Validate with mutagenesis studies (e.g., Ala substitution of Asp110) .

Advanced: What are best practices for resolving hydrogen placement ambiguities in X-ray crystallography?

Methodological Answer:

- Riding Model Refinement: Assign H-atoms geometrically (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5 Ueq(C)) .

- Difference Fourier Maps: Analyze residual electron density (>0.3 eÅ⁻³) near heteroatoms (e.g., piperazine N) to confirm H positions.

- Validation Tools: Use CheckCIF to flag outliers (>4σ in bond lengths/angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.